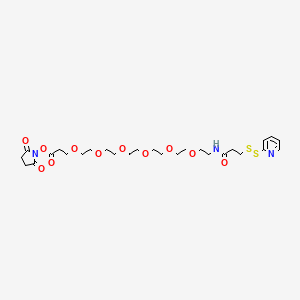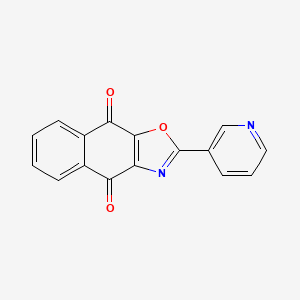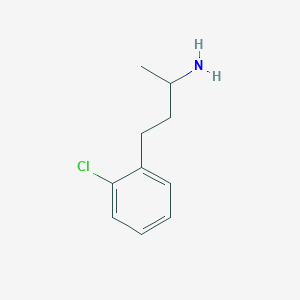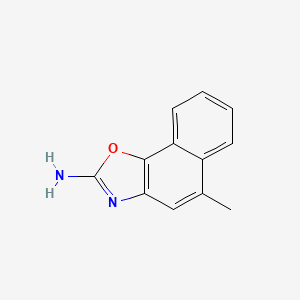
Éster de SPDP-PEG6-NHS
Descripción general
Descripción
SPDP-PEG6-NHS ester is a heterobifunctional cross-linking reagent that contains three different functional groups: succinimidyl ester, pyridyldithio, and polyethylene glycol. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Aplicaciones Científicas De Investigación
SPDP-PEG6-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking reagent in the synthesis of complex molecules.
Biology: Facilitates the conjugation of proteins and peptides, enabling the study of protein-protein interactions and protein function.
Medicine: Integral in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in treating diseases such as cancer
Industry: Employed in the production of bioconjugates and other biotechnological applications.
Mecanismo De Acción
Target of Action
The primary targets of SPDP-PEG6-NHS ester are proteins with amine and thiol groups . This compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
SPDP-PEG6-NHS ester acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The SPDP crosslinker in the compound is reactive towards amine and thiol groups and contains a cleavable disulfide bond .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process is a part of the protein quality control system and plays a crucial role in numerous cellular processes.
Result of Action
The primary result of SPDP-PEG6-NHS ester’s action is the selective degradation of target proteins . This can lead to the modulation of cellular processes controlled by these proteins, potentially providing a basis for targeted therapy strategies.
Action Environment
The action of SPDP-PEG6-NHS ester can be influenced by various environmental factors. For instance, its membrane permeability allows for intracellular reactions to take place . .
Análisis Bioquímico
Biochemical Properties
SPDP-PEG6-NHS ester plays a significant role in biochemical reactions, particularly in the formation of PROTACs . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the amine-reactive N-hydroxysuccinimide (NHS) ester and the sulfhydryl-reactive 2-pyridyldithio group .
Cellular Effects
The effects of SPDP-PEG6-NHS ester on cells are largely related to its role in the synthesis of PROTACs . PROTACs are designed to selectively degrade target proteins within cells . Therefore, SPDP-PEG6-NHS ester can influence cell function by contributing to the degradation of specific proteins, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
SPDP-PEG6-NHS ester exerts its effects at the molecular level through its involvement in the formation of PROTACs . PROTACs work by binding to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The SPDP-PEG6-NHS ester contributes to this process by forming the linker between the two binding entities .
Metabolic Pathways
SPDP-PEG6-NHS ester is involved in the metabolic pathways related to the synthesis of PROTACs
Transport and Distribution
It is known that SPDP-PEG6-NHS ester is a component of PROTACs, which are designed to penetrate cells and interact with intracellular proteins .
Subcellular Localization
As a component of PROTACs, it is likely to be found wherever these compounds exert their protein-degrading effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG6-NHS ester involves the conjugation of succinimidyl ester, pyridyldithio, and polyethylene glycol. The succinimidyl ester group reacts with primary amines, such as lysine residues in proteins or peptides, resulting in stable amide bonds. The reaction is typically performed at a pH of 7-8 in phosphate, carbonate/bicarbonate, or borate buffers .
Industrial Production Methods
Industrial production of SPDP-PEG6-NHS ester follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as gel filtration or chromatography to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
SPDP-PEG6-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The succinimidyl ester group reacts with primary amines to form stable amide bonds.
Cleavage Reactions: The disulfide bond in the pyridyldithio group can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Phosphate, Carbonate/Bicarbonate, or Borate Buffers: Used to maintain the pH at 7-8 during the reaction.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.
Major Products Formed
The major products formed from these reactions include amide-linked conjugates and cleaved disulfide-containing linkages .
Comparación Con Compuestos Similares
Similar Compounds
SPDP-PEG4-NHS ester: Similar in structure but with a shorter polyethylene glycol spacer arm.
SPDP-PEG12-NHS ester: Similar in structure but with a longer polyethylene glycol spacer arm
Uniqueness
SPDP-PEG6-NHS ester is unique due to its optimal spacer arm length, which provides a balance between solubility and flexibility. This makes it particularly effective in the synthesis of PROTACs and other bioconjugates .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O11S2/c31-23(7-22-42-43-24-3-1-2-8-29-24)28-9-11-36-13-15-38-17-19-40-21-20-39-18-16-37-14-12-35-10-6-27(34)41-30-25(32)4-5-26(30)33/h1-3,8H,4-7,9-22H2,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEOEXUDNQGULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B610859.png)




![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)

![(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610877.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)
